molecular formula C11H9NO4S B14651518 N-(Benzenesulfonyl)furan-2-carboxamide CAS No. 52448-71-2

N-(Benzenesulfonyl)furan-2-carboxamide

Cat. No.: B14651518
CAS No.: 52448-71-2
M. Wt: 251.26 g/mol
InChI Key: ISYBOHPXLPBXTH-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures, which include an electron-rich furan moiety and an anilide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Benzenesulfonyl)furan-2-carboxamide can be synthesized through a combination of C–H arylation and transamidation chemistry. The process involves the use of 8-aminoquinoline as a directing group for the C–H arylation reactions, which are catalyzed by palladium. This method allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .

Industrial Production Methods

The scalability of the synthetic routes mentioned above makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan moiety is particularly reactive towards singlet oxygen (1O2), while the anilide ring can be oxidized by triplet chromophoric dissolved organic matter (3CDOM*) .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized furan derivatives, while substitution reactions result in arylated benzofuran products .

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential as a carbonic anhydrase IX inhibitor is based on its ability to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .

Comparison with Similar Compounds

N-(Benzenesulfonyl)furan-2-carboxamide can be compared with other furan carboxamides, such as carboxine, oxicarboxine, and boscalid. These compounds share similar chemical structures but differ in their biological activities and applications. For instance, while carboxine and oxicarboxine are primarily used as fungicides, boscalid has a broader spectrum of biological activity .

List of Similar Compounds

This compound stands out due to its unique combination of an electron-rich furan moiety and an anilide ring, making it a valuable compound for various scientific research applications.

Properties

CAS No.

52448-71-2

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

N-(benzenesulfonyl)furan-2-carboxamide

InChI

InChI=1S/C11H9NO4S/c13-11(10-7-4-8-16-10)12-17(14,15)9-5-2-1-3-6-9/h1-8H,(H,12,13)

InChI Key

ISYBOHPXLPBXTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CO2

Origin of Product

United States

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